4,5-Dinitroquinoline 1-oxide 4,5-Dinitroquinoline 1-oxide
Brand Name: Vulcanchem
CAS No.: 16238-73-6
VCID: VC7950870
InChI: InChI=1S/C9H5N3O5/c13-10-5-4-8(12(16)17)9-6(10)2-1-3-7(9)11(14)15/h1-5H
SMILES: C1=CC2=[N+](C=CC(=C2C(=C1)[N+](=O)[O-])[N+](=O)[O-])[O-]
Molecular Formula: C9H5N3O5
Molecular Weight: 235.15 g/mol

4,5-Dinitroquinoline 1-oxide

CAS No.: 16238-73-6

Cat. No.: VC7950870

Molecular Formula: C9H5N3O5

Molecular Weight: 235.15 g/mol

* For research use only. Not for human or veterinary use.

4,5-Dinitroquinoline 1-oxide - 16238-73-6

Specification

CAS No. 16238-73-6
Molecular Formula C9H5N3O5
Molecular Weight 235.15 g/mol
IUPAC Name 4,5-dinitro-1-oxidoquinolin-1-ium
Standard InChI InChI=1S/C9H5N3O5/c13-10-5-4-8(12(16)17)9-6(10)2-1-3-7(9)11(14)15/h1-5H
Standard InChI Key VJEAOAHNLWAJGZ-UHFFFAOYSA-N
SMILES C1=CC2=[N+](C=CC(=C2C(=C1)[N+](=O)[O-])[N+](=O)[O-])[O-]
Canonical SMILES C1=CC2=[N+](C=CC(=C2C(=C1)[N+](=O)[O-])[N+](=O)[O-])[O-]

Introduction

Chemical Identity and Nomenclature

Systematic Naming and Synonyms

The IUPAC name for this compound is 4,5-dinitro-1-oxidoquinolin-1-ium, reflecting the positions of its nitro and N-oxide groups . Alternative designations include:

  • 4,5-Dinitroquinoline N-oxide

  • Quinoline, 4,5-dinitro-, 1-oxide

  • NSC 265330 (National Service Center identifier) .

Molecular Formula and Weight

The compound’s molecular formula, C9H5N3O5\text{C}_9\text{H}_5\text{N}_3\text{O}_5, corresponds to a molar mass of 235.15 g/mol . Its structural complexity arises from the quinoline backbone, which is modified by electron-withdrawing nitro and N-oxide groups (Table 1).

Table 1: Fundamental Chemical Properties of 4,5-Dinitroquinoline 1-Oxide

PropertyValueSource
Molecular FormulaC9H5N3O5\text{C}_9\text{H}_5\text{N}_3\text{O}_5
Molecular Weight235.15 g/mol
CAS Registry Number16238-73-6
DSSTox Substance IDDTXSID60167365
NSC Number265330

Structural Characteristics

2D and 3D Conformational Analysis

The planar quinoline ring system is substituted with nitro groups at positions 4 and 5, while the N-oxide group at position 1 introduces polarity (Figure 1) . The SMILES string C1=CC2=[N+](C=CC(=C2C(=C1)[N+](=O)[O-])[N+](=O)[O-])[O-]\text{C1=CC2=[N+](C=CC(=C2C(=C1)[N+](=O)[O-])[N+](=O)[O-])[O-]} encodes this arrangement, highlighting the conjugated π-system and charged nitrogen centers .

Computational Descriptors

  • InChIKey: VJEAOAHNLWAJGZ-UHFFFAOYSA-N

  • Hydrogen Bond Donor/Acceptor Count: 0 donors, 5 acceptors .

Spectroscopic Data

While experimental spectral data (e.g., NMR, IR) are absent in available literature, the compound’s UV-Vis absorption likely peaks in the 300–400 nm range due to nitroaromatic chromophores. Quantum mechanical calculations could predict λmax\lambda_{\text{max}} values for further validation.

Synthesis and Stability

Synthetic Pathways

  • Nitration of quinoline precursors using mixed acids (HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4).

  • Oxidation of the tertiary nitrogen using peroxides or ozone .

Stability and Reactivity

4,5-Dinitroquinoline 1-oxide is hygroscopic and light-sensitive, necessitating storage at -20°C in amber containers . Its reactivity toward strong oxidizers may yield toxic gases (e.g., NOx\text{NO}_x) upon decomposition .

Applications and Research Implications

Chemical Intermediate

The compound may serve as a precursor in synthesizing heterocyclic pharmaceuticals or agrochemicals, leveraging its electron-deficient aromatic ring for nucleophilic substitution reactions.

ParameterDetailSource
StabilityHygroscopic, light-sensitive
Incompatible SubstancesStrong oxidizing agents
UNSPSC Code12352100 (Chemical derivatives)

Future Research Directions

  • Toxicological Profiling: In vitro assays to assess acute/chronic toxicity and mutagenic potential.

  • Synthetic Optimization: Development of scalable, high-yield synthesis routes.

  • Computational Modeling: DFT studies to predict reactivity and interaction with biological targets.

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